molecular formula C27H22ClN3O4S2 B12459599 (4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone

(4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone

Cat. No.: B12459599
M. Wt: 552.1 g/mol
InChI Key: VKBXXYLUMBLYAW-UHFFFAOYSA-N
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Description

The compound (4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-nitrophenyl group, an ethoxy group, and a dithioloquinoline core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone typically involves multiple steps, including the formation of the dithioloquinoline core and the subsequent attachment of the chloro-nitrophenyl and ethoxy groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Optimizing Reaction Conditions: Adjusting parameters such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could result in various substituted phenyl derivatives.

Scientific Research Applications

(4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its potential therapeutic effects and mechanisms of action.

    Industry: Utilizing its unique properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (4-chloro-3-nitrophenyl)[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H22ClN3O4S2

Molecular Weight

552.1 g/mol

IUPAC Name

(4-chloro-3-nitrophenyl)-(8-ethoxy-4,4-dimethyl-1-phenyliminodithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C27H22ClN3O4S2/c1-4-35-18-11-13-21-19(15-18)23-24(36-37-25(23)29-17-8-6-5-7-9-17)27(2,3)30(21)26(32)16-10-12-20(28)22(14-16)31(33)34/h5-15H,4H2,1-3H3

InChI Key

VKBXXYLUMBLYAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=NC4=CC=CC=C4)SS3)(C)C)C(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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